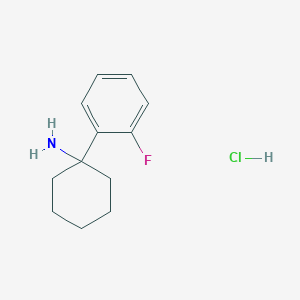![molecular formula C10H11NO4S B2628983 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 697265-62-6](/img/structure/B2628983.png)
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 697265-62-6 . It has a molecular weight of 241.27 . The IUPAC name for this compound is { [3- (ethoxycarbonyl)-2-pyridinyl]sulfanyl}acetic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO4S/c1-2-15-10(14)7-4-3-5-11-9(7)16-6-8(12)13/h3-5H,2,6H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.27 . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid, focusing on six unique fields:
Pharmaceutical Development
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of novel anti-inflammatory agents, potentially offering new treatments for chronic inflammatory diseases .
Proteomics Research
This compound is also significant in proteomics research, where it is used as a biochemical tool to study protein interactions and functions. Its ability to form stable complexes with proteins makes it useful in identifying and characterizing protein targets, which is crucial for understanding disease mechanisms and developing targeted therapies .
Organic Synthesis
In organic chemistry, 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it an essential component in the creation of new organic compounds with potential applications in materials science and medicinal chemistry .
Anti-Fibrosis Research
Recent studies have explored the potential of this compound in anti-fibrosis research. Its derivatives have shown promising results in inhibiting the expression of collagen and other fibrotic markers in cell culture models. This suggests that it could be developed into new treatments for fibrotic diseases, such as liver fibrosis and pulmonary fibrosis .
Catalysis
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid can act as a ligand in catalytic processes. Its ability to coordinate with metal ions makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of various chemical reactions. This application is particularly relevant in the development of green chemistry processes .
Material Science
In material science, this compound is used to synthesize novel materials with unique properties. For example, it can be incorporated into polymers to create materials with enhanced thermal stability or specific electronic properties. These materials have potential applications in electronics, coatings, and other advanced technologies .
Direcciones Futuras
While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that compounds with similar structures, such as pyrimidine derivatives, are being studied for their potential biological activities . These studies could pave the way for the development of novel drugs with anti-fibrotic properties .
Propiedades
IUPAC Name |
2-(3-ethoxycarbonylpyridin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-15-10(14)7-4-3-5-11-9(7)16-6-8(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPYFICIVAXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


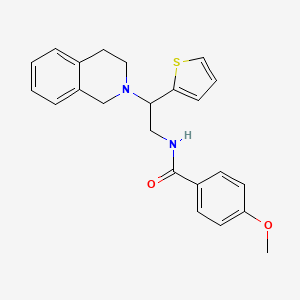
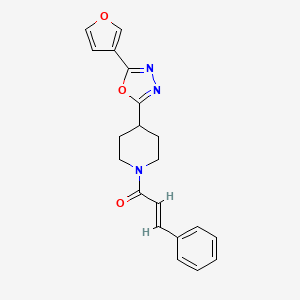
![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2628910.png)

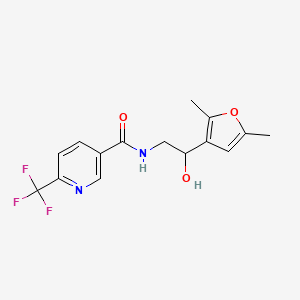
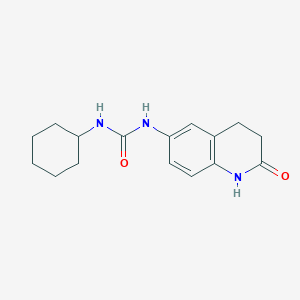
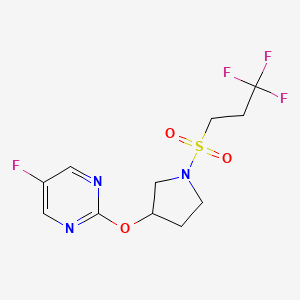
![5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2628916.png)

![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2628921.png)
